1-phenyl-1H,4H,5H,6H,7H-pyrazolo[4,3-b]pyridine
Description
1-phenyl-1H,4H,5H,6H,7H-pyrazolo[4,3-b]pyridine is a heterocyclic compound that belongs to the pyrazolopyridine family This compound is characterized by a fused ring system consisting of a pyrazole ring and a pyridine ring, with a phenyl group attached to the pyrazole ring
Properties
CAS No. |
1421312-13-1 |
|---|---|
Molecular Formula |
C12H13N3 |
Molecular Weight |
199.3 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-phenyl-1H,4H,5H,6H,7H-pyrazolo[4,3-b]pyridine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-aminopyridine with phenylhydrazine under acidic conditions to form the pyrazole ring, followed by cyclization to form the fused pyrazolopyridine structure . The reaction conditions often include the use of solvents such as ethanol or acetic acid and heating to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired purity .
Chemical Reactions Analysis
Types of Reactions
1-phenyl-1H,4H,5H,6H,7H-pyrazolo[4,3-b]pyridine undergoes various chemical reactions, including:
Substitution: The phenyl group and other positions on the pyrazolopyridine ring can undergo substitution reactions with electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Electrophiles such as alkyl halides or nucleophiles like amines in the presence of a base.
Major Products Formed
Scientific Research Applications
Mechanism of Action
The mechanism of action of 1-phenyl-1H,4H,5H,6H,7H-pyrazolo[4,3-b]pyridine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, thereby affecting cell signaling pathways involved in cell proliferation and survival .
Comparison with Similar Compounds
1-phenyl-1H,4H,5H,6H,7H-pyrazolo[4,3-b]pyridine can be compared with other similar compounds in the pyrazolopyridine family:
1-phenyl-1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine: Similar structure but with different ring fusion, leading to distinct chemical and biological properties.
1-phenyl-1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridine: Another isomer with variations in the position of the fused rings, resulting in different reactivity and applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
